molecular formula C20H25NO5S B11406751 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide

2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide

Cat. No.: B11406751
M. Wt: 391.5 g/mol
InChI Key: PSTGPGJFUBQRNI-UHFFFAOYSA-N
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Description

This compound is a multifunctional acetamide derivative featuring a 3,5-dimethylphenoxy group, a tetrahydrothiophene sulfone (1,1-dioxidotetrahydrothiophen-3-yl) moiety, and a 5-methylfuran-2-ylmethyl substituent. The 3,5-dimethylphenoxy group may enhance lipophilicity and receptor binding, while the sulfone moiety could improve metabolic stability .

Properties

Molecular Formula

C20H25NO5S

Molecular Weight

391.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide

InChI

InChI=1S/C20H25NO5S/c1-14-8-15(2)10-19(9-14)25-12-20(22)21(11-18-5-4-16(3)26-18)17-6-7-27(23,24)13-17/h4-5,8-10,17H,6-7,11-13H2,1-3H3

InChI Key

PSTGPGJFUBQRNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC(=CC(=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3,5-dimethylphenol, which is then reacted with chloroacetic acid to form 3,5-dimethylphenoxyacetic acid. This intermediate is further reacted with tetrahydrothiophene-3-one to introduce the tetrahydrothiophen moiety. Finally, the compound is coupled with 5-methylfuran-2-ylmethylamine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Research may explore its potential as a drug candidate for treating various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The phenoxy and furan moieties may interact with enzymes or receptors, while the tetrahydrothiophen group could influence the compound’s overall reactivity and stability. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name / Source Core Structure Substituents Biological Activity/Application
Target Compound Acetamide 3,5-Dimethylphenoxy, tetrahydrothiophene sulfone, 5-methylfuran Inferred: Potential CNS or antimicrobial activity (based on sulfone/furan motifs)
2-Chloro-N-(3,5-dimethylphenyl)acetamide Acetamide Chloro, 3,5-dimethylphenyl Herbicide (structural analog); crystallography shows antiparallel C=O/N–H conformation
Alachlor () Acetamide Chloro, 2,6-diethylphenyl, methoxymethyl Herbicide (pre-emergent)
5d () Benzothiazole-acetamide Benzothiazole, spiroindoline-thiazolidine Potent anti-inflammatory/antibacterial
Compound 3(a-o) () Acetamide-thiazolidinedione Thiazolidinedione, methoxyphenoxy Hypoglycemic activity in mice

Key Observations :

  • Phenoxy vs. Phenyl Groups: The target’s 3,5-dimethylphenoxy group differs from 2,6-dimethylphenyl in alachlor and 3,5-dimethylphenyl in . The oxygen in phenoxy may increase polarity compared to purely aromatic substituents, affecting solubility and target interaction.
  • Sulfone vs. Chloro : Sulfone groups (target) enhance stability and hydrogen-bonding capacity compared to chloro substituents in herbicides .
  • Furan vs.

Crystallographic and Conformational Analysis

  • : 2-Chloro-N-(3,5-dimethylphenyl)acetamide exhibits antiparallel C=O/N–H conformation and chain-like hydrogen bonding . The target’s sulfone and furan may disrupt this pattern, favoring helical or layered packing.

Biological Activity

2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural features, including a dimethylphenoxy group and a tetrahydrothiophene moiety, suggest various interactions with biological systems that may lead to therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21H25NO4S
  • Molecular Weight : 405.5 g/mol
  • CAS Number : 898504-13-7

The compound's structure includes functional groups that may influence its pharmacological properties. The presence of the dimethylphenoxy group is particularly significant due to its potential role in modulating biological pathways linked to inflammation and cancer.

Biological Activities

Antitumor Activity
Preliminary studies indicate that this compound exhibits significant antitumor activity. The mechanism may involve the inhibition of specific enzymes or receptors that play a role in tumor progression. For instance, compounds with similar structures have shown promise in inhibiting cell proliferation in various cancer cell lines, including lung and colon cancers .

Cytotoxic Effects
Research has demonstrated that related compounds can induce cytotoxic effects on cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects. In vitro studies on human lung cancer cell lines have shown that compounds sharing structural similarities can effectively inhibit tumor growth .

Mechanistic Insights

The biological activity of this compound may be attributed to:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It could act as an antagonist or agonist at specific receptors implicated in tumorigenesis.
  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, affecting replication and transcription processes.

Case Studies and Research Findings

StudyFindings
Study on Antitumor ActivityDemonstrated significant inhibition of cell proliferation in A549 and HCC827 lung cancer cell lines .
Cytotoxicity AssessmentShowed selective toxicity towards cancer cells over normal fibroblasts, indicating potential for therapeutic use .
Mechanistic AnalysisSuggested involvement in enzyme inhibition and receptor modulation pathways .

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